1-propyl-1H-indazole-6-carbaldehyde
Description
Significance of Indazole Scaffolds in Modern Organic Synthesis Research
Indazole derivatives are integral to the development of new therapeutic agents, with applications ranging from anti-inflammatory to anticancer treatments. nih.gov The versatility of the indazole nucleus allows for the creation of a vast library of compounds with diverse pharmacological profiles. nih.gov The development of efficient synthetic methods to access these molecules is a key area of research in organic synthesis. researchgate.net
Overview of Functionalized Indazoles as Advanced Synthetic Intermediates
The strategic placement of functional groups on the indazole core is crucial for the construction of complex molecular architectures. These "functionalized indazoles" act as key building blocks, or synthetic intermediates, enabling chemists to forge new bonds and introduce molecular diversity. chemimpex.comchemimpex.com The aldehyde functionality, in particular, is a versatile handle for a variety of chemical transformations. rsc.org
Research Context of 1-propyl-1H-indazole-6-carbaldehyde within Heterocyclic Chemistry
The specific molecule, this compound, is a prime example of a functionalized indazole. The propyl group at the N-1 position and the carbaldehyde at the 6-position offer two distinct sites for chemical modification. This dual functionality makes it a valuable intermediate for synthesizing more complex indazole derivatives for various research applications. The regioselective N-alkylation of indazoles is a critical and often challenging step in the synthesis of these compounds, with the N-1 and N-2 positions exhibiting different reactivities. researchgate.netnih.govbeilstein-journals.org The development of selective N-1 alkylation methods is therefore of significant interest. rsc.orgresearchgate.net
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and related compounds. The parent compound, 1H-indazole-6-carboxaldehyde, is a powder with a melting point of 181-185 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 1: Physicochemical Properties of Related Indazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1H-Indazole-6-carboxaldehyde | 669050-69-5 | C₈H₆N₂O | 146.15 | 181-185 | Powder |
| This compound | 1936487-88-5 | Not available | Not available | Not available | Not available |
| 1H-Indazole-5-carbaldehyde | 253801-04-6 | C₈H₆N₂O | 146.15 | 115-119 | White to pale yellow solid |
| 6-Bromo-1H-indazole-3-carbaldehyde | 885271-72-7 | C₈H₅BrN₂O | 225.04 | Not available | Light yellow to brown solid |
Synthesis and Research Findings
The synthesis of N-alkylated indazoles is a well-explored area of organic chemistry. diva-portal.org The N-alkylation of an indazole core, such as 1H-indazole-6-carboxaldehyde, is a common strategy to produce compounds like this compound. diva-portal.org This typically involves reacting the indazole with an alkyl halide, in this case, a propyl halide, in the presence of a base. researchgate.net The regioselectivity of this reaction, favoring either the N-1 or N-2 position, can be influenced by the reaction conditions, including the choice of base and solvent. researchgate.netnih.govbeilstein-journals.org
Recent research has focused on developing highly selective and scalable methods for N-1 indazole alkylation. rsc.orgresearchgate.net These advancements are crucial for the efficient production of specific indazole derivatives for further investigation. The aldehyde group at the 6-position of this compound can then be used as a synthetic handle for a variety of reactions, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, to generate a diverse range of complex molecules. rsc.org
While specific research focused solely on this compound is limited in publicly accessible literature, its existence as a cataloged chemical with a specific CAS number (1936487-88-5) indicates its availability and potential use as a building block in proprietary research and development. bldpharm.comarctomsci.com
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propylindazole-6-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-2-5-13-11-6-9(8-14)3-4-10(11)7-12-13/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
JECMALCTRIJNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)C=O)C=N1 |
Origin of Product |
United States |
Reactivity and Transformations of 1 Propyl 1h Indazole 6 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde group at the 6-position of the indazole ring is a primary site for chemical modification, undergoing a range of reactions typical of aromatic aldehydes.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.
A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. For instance, the reaction of 1-propyl-1H-indazole-6-carbaldehyde with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol. Another common nucleophilic addition involves the use of cyanide ions (e.g., from HCN or NaCN), leading to the formation of a cyanohydrin. These reactions are fundamental in creating new carbon-carbon bonds and introducing further functionality to the molecule.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organometallic | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Amine | Primary Amine (R-NH₂) | Imine (Schiff Base) |
Condensation Reactions: Knoevenagel and Wittig Condensations
The carbaldehyde functionality serves as an excellent electrophile in condensation reactions to form carbon-carbon double bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. amazonaws.comresearchgate.netrsc.org This reaction is typically base-catalyzed, using weak bases like piperidine (B6355638) or imidazole (B134444), and results in the formation of a new α,β-unsaturated system. amazonaws.comresearchgate.net
The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction employs a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is the specific placement of the double bond. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgmasterorganicchemistry.com
Table 2: Condensation Reactions of Indazole Aldehydes
| Reaction | Reagent Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Knoevenagel | Active Methylene Compound | Weak Base (e.g., piperidine) | α,β-Unsaturated Compound |
| Wittig | Phosphorus Ylide | Strong Base (for ylide formation) | Alkene |
Cyclization Reactions to Form Fused Heterocycles
The aldehyde group on the indazole scaffold is a key starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.netresearchgate.netsciencescholar.us These reactions typically involve an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization to form a new ring. For example, reaction with a 1,2-dinucleophile, such as o-phenylenediamine, can lead to the formation of a fused benzimidazole (B57391) ring. Similarly, reactions with other appropriate bifunctional reagents can be employed to construct fused oxazole, thiazole (B1198619), or isoindazole systems. These cyclization strategies are of significant interest in medicinal chemistry for the creation of novel polycyclic scaffolds.
Reductions to Alcohols and Amines
The carbaldehyde group can be readily reduced to a primary alcohol or converted into an amine.
Reduction to Alcohols: The reduction to a primary alcohol, (1-propyl-1H-indazol-6-yl)methanol, can be achieved using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the carbonyl carbon, followed by quenching with a proton source.
Reduction to Amines: The conversion to an amine is typically performed via reductive amination. This two-step process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. youtube.com
Reactivity of the 1-Propyl Group and N-Substituted Indazoles
Stability and Transformations of the N-Alkyl Linkage
While the N-propyl group itself is relatively stable, the carbon-nitrogen bond can be cleaved under certain conditions. The N-dealkylation of amines is a known chemical transformation. nih.gov Various methods, including chemical, catalytic, and photochemical approaches, have been developed for this purpose. For instance, certain palladium or rhodium catalysts can facilitate the removal of N-alkyl groups. nih.gov Such transformations would convert this compound back to 1H-indazole-6-carbaldehyde. However, these reactions often require specific and sometimes harsh conditions due to the general stability of the C-N bond in N-alkylated heterocycles. nih.gov
Regioselectivity in N-Alkylation Processes
The N-alkylation of indazoles is a fundamental transformation that can lead to two possible regioisomers: the N-1 and N-2 alkylated products. The regiochemical outcome of this reaction is influenced by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. beilstein-journals.orgnih.gov In the case of an unsubstituted 1H-indazole, the 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, direct alkylation often yields a mixture of both N-1 and N-2 isomers, necessitating careful control of the reaction to achieve selectivity. beilstein-journals.org
For the synthesis of this compound, the starting material would typically be 1H-indazole-6-carbaldehyde. The introduction of the propyl group at the N-1 position is a critical step that dictates the final structure. The regioselectivity of this N-alkylation is highly dependent on the choice of base, solvent, and alkylating agent.
Several studies have investigated the factors governing the N-1 versus N-2 selectivity in the alkylation of substituted indazoles. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity, particularly for indazoles with electron-withdrawing or sterically demanding substituents at the C-3 position. beilstein-journals.orgd-nb.info One study observed greater than 99% N-1 regioselectivity for 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles using this system. beilstein-journals.org Conversely, the use of Mitsunobu conditions often shows a preference for the formation of the N-2 regioisomer. beilstein-journals.org
The position of substituents on the indazole ring also plays a crucial role. For example, the presence of a nitro or carboxylate group at the C-7 position has been found to confer excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov This is attributed to the electronic influence of these substituents on the relative nucleophilicity of the two nitrogen atoms.
While specific data for the N-alkylation of 1H-indazole-6-carbaldehyde is not extensively documented in the provided search results, general principles suggest that the electron-withdrawing nature of the 6-carbaldehyde group would influence the electron density at the N-1 and N-2 positions, thereby affecting the regioselectivity of the reaction.
Table 1: Regioselectivity in the N-alkylation of substituted indazoles under various conditions.
| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N-1:N-2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | - | beilstein-journals.org |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | beilstein-journals.org |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | beilstein-journals.org |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | Highly N-2 selective | beilstein-journals.org |
| 1H-Indazole | Isopropyl alcohol | DEAD, PPh3 | THF | 1:2.5 | beilstein-journals.org |
| 5-Bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 | DMF | 44:40 | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System
The indazole ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the inherent electronic properties of the bicyclic system and the influence of existing substituents.
Reactivity Patterns of the Indazole Nucleus
The indazole nucleus is an aromatic system, and as such, it participates in electrophilic aromatic substitution reactions. chemicalbook.com The benzene (B151609) part of the molecule is generally the site of substitution. The positions most susceptible to electrophilic attack are typically the C-3, C-5, and C-7 positions, depending on the reaction conditions and the nature of the electrophile. The pyrazole (B372694) ring is generally less reactive towards electrophiles than the benzene ring.
Conversely, the indazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) on the benzene ring is a known transformation for indazole derivatives. d-nb.info
Influence of the Carbaldehyde Group on Ring Reactivity
The carbaldehyde group at the C-6 position of this compound is a strong electron-withdrawing group. This has a profound impact on the reactivity of the indazole ring in both electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution , the electron-withdrawing nature of the carbaldehyde group deactivates the benzene ring towards attack by electrophiles. The formyl group is a meta-directing group in classical benzene chemistry. Therefore, in the context of the indazole ring, electrophilic substitution would be expected to be disfavored and, if it occurs, to be directed away from the positions ortho and para to the carbaldehyde group. The substitution pattern will be a result of the combined directing effects of the fused pyrazole ring and the deactivating carbaldehyde group.
In nucleophilic aromatic substitution , the presence of the electron-withdrawing carbaldehyde group activates the benzene ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the electron-withdrawing group. In the case of this compound, this would make the C-5 and C-7 positions more susceptible to nucleophilic attack, assuming a suitable leaving group is present at one of these positions. For instance, a study on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated that the electron-withdrawing nitro group facilitates nucleophilic substitution at the 2-position of the indole (B1671886) ring. nii.ac.jp By analogy, the 6-carbaldehyde group in the indazole system is expected to facilitate similar transformations.
Chemoselectivity and Regioselectivity in Multi-Functionalized Indazoles
The presence of multiple functional groups on the indazole scaffold, as in this compound, raises questions of chemoselectivity and regioselectivity in further transformations. The propyl group at N-1 is generally stable under many reaction conditions. The carbaldehyde group, however, offers a reactive site for a variety of chemical modifications, such as oxidation, reduction, or condensation reactions.
When considering aromatic substitution reactions on this compound, the interplay between the directing effects of the N-propylated pyrazole ring and the 6-carbaldehyde group will determine the regiochemical outcome. The N-1 propyl group is an activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. However, its influence will be modulated by the strong deactivating and meta-directing effect of the carbaldehyde group.
In a scenario involving a multi-substituted indazole, the outcome of a reaction can be highly specific. For instance, in the synthesis of 5,6-disubstituted 1(2)H-indazole-4,7-diones, the nature and position of the substituents were shown to be critical for their biological activity, implying a high degree of chemo- and regioselectivity in their synthesis and reactions. nih.gov
The selective functionalization of one site over another in a molecule with multiple reactive centers is a key challenge in organic synthesis. For this compound, any further transformation would require careful consideration of the relative reactivity of the aldehyde group and the aromatic ring system to achieve the desired chemo- and regioselectivity.
Computational and Theoretical Investigations of 1 Propyl 1h Indazole 6 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have become indispensable tools for understanding the electronic structure and reactivity of molecules. These computational methods provide valuable insights into various molecular properties, complementing experimental findings.
Density Functional Theory (DFT) Studies on Indazole Derivatives
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of various molecules, including indazole derivatives. irjweb.comnih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311G), are utilized to determine optimized molecular geometries, thermochemical quantities, and other electronic parameters. irjweb.comnih.govniscpr.res.in These theoretical calculations are crucial for assessing the structural and spectral properties of organic molecules. irjweb.com
Studies on indazole derivatives have employed DFT to explore their potential as corrosion inhibitors, revealing relationships between their electronic properties and their efficacy in preventing corrosion. researchgate.netdergipark.org.tr Furthermore, DFT calculations have been instrumental in understanding the intramolecular charge transfer and reactive sites of newly synthesized imidazo[2,1-b] researchgate.netnih.govmdpi.comthiadiazole derivatives. najah.edu The application of DFT extends to the study of heats of formation and the relative stability of substituted imidazoles and indoles. niscpr.res.in
The insights gained from DFT studies are valuable for understanding the chemical reactivity and stability of these compounds. researchgate.net For instance, in the study of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to investigate their physicochemical properties and electrostatic potential. nih.gov
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. najah.eduirjweb.com
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trirjweb.com This concept is widely applied in various chemical contexts, including the study of corrosion inhibitors, where a smaller gap suggests a greater ability of the molecule to donate electrons and interact with a metal surface. dergipark.org.tr
The HOMO-LUMO energy gap can be calculated using computational methods like DFT. schrodinger.com These calculations provide valuable information about the electronic transitions within a molecule. irjweb.com For instance, in a study of indazole derivatives, the HOMO-LUMO energy gap was used to assess their potential as electron donors or acceptors, with the distribution of these orbitals spanning almost the entire molecule. nih.gov The analysis of the HOMO-LUMO gap also helps in understanding the bioactivity of molecules through intermolecular charge transfer. irjweb.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative 8a | -5.27715 | -2.60523 | 2.67192 |
| Indazole Derivative 8c | -6.8823 | -2.45457 | 4.42773 |
| Indazole Derivative 8s | -6.4638 | -2.77776 | 3.68604 |
This interactive table provides a comparison of the calculated HOMO, LUMO, and energy gap values for selected indazole derivatives based on DFT calculations. nih.gov
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
The MESP is calculated using DFT and is typically mapped onto the molecular surface. researchgate.net Different colors are used to represent the electrostatic potential values, with red often indicating the most negative regions (attractive for electrophiles) and blue representing the most positive regions (attractive for nucleophiles). nih.govresearchgate.net Green and yellow typically represent intermediate potential values. researchgate.net
MESP analysis is widely used to study noncovalent interactions, such as hydrogen bonding, and to understand the relationship between a molecule's electronic properties and its reactivity. researchgate.netnih.gov The topological analysis of MESP, which identifies critical points like minima (Vmin), offers a quantitative understanding of these interactions. chemrxiv.org This approach has been applied to a wide range of molecules, including drugs, to elucidate their pharmacological behavior and optimize their therapeutic efficacy. chemrxiv.org
Conformational Analysis and Stability Studies
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a significant role in its physical and chemical properties. Conformational analysis helps in understanding the stability of different spatial arrangements and the energy barriers between them.
Tautomeric Preferences of Indazole Derivatives
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net Tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of these compounds. nih.gov
Theoretical calculations, including DFT and ab initio methods, have been extensively used to determine the relative stabilities of these tautomers. mdpi.comresearchgate.net In most cases, the 1H-tautomer of indazole is found to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is about 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.gov However, in some substituted indazoles, the 2H-tautomer can be more stable. mdpi.com
The stability of tautomers can be influenced by the presence and position of substituents on the indazole ring. nih.gov For example, in a study of 1,5,6,7-tetrahydro-4H-indazol-4-ones, the relative stability of the 1H and 2H tautomers was found to be very close, with the 2H-tautomer being slightly more stable in one of the derivatives. mdpi.com
Rotational Barriers of the Carbaldehyde Group
The rotation around the single bond connecting a carbaldehyde group to an aromatic ring is associated with a rotational barrier. Understanding this barrier is important for predicting the molecule's conformational flexibility and reactivity. researchgate.net
Theoretical methods, such as DFT, are employed to compute these rotational barriers. researchgate.net However, accurately calculating the rotational barrier in molecules where a π-conjugated substituent, like a carbaldehyde group, is attached to a benzene (B151609) ring has been shown to be challenging for some computational methods. researchgate.net Studies on benzaldehyde (B42025) have indicated that calculated values can be significantly higher than experimental ones. researchgate.net
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling serves as a vital tool in mapping out the step-by-step processes of chemical reactions involving indazole derivatives. These theoretical studies can illuminate the formation of transient intermediates and the energetic barriers that govern the reaction rate, providing a level of detail that is often difficult to obtain through experimental means alone.
The synthesis of the indazole core often involves cyclization reactions, and computational studies have been employed to understand the mechanisms of these transformations. For instance, the synthesis of 1H-indazoles from aminohydrazones can proceed through a palladium-catalyzed C-H amination reaction. nih.gov Theoretical models can be used to calculate the energy profiles of such catalytic cycles, identifying the structures and energies of transition states for key steps like oxidative addition, C-H activation, and reductive elimination.
In transition-metal-free approaches, such as the synthesis of 1H-indazoles and azaindazoles via intramolecular aerobic oxidative C-N coupling, computational studies can help elucidate the role of reagents like TEMPO and the reaction pathways. dntb.gov.ua DFT calculations can be used to model the proposed radical mechanisms, providing evidence for the feasibility of certain intermediates and transition states over others. nih.gov
A key aspect of indazole chemistry is the tautomeric equilibrium between 1H- and 2H-indazoles. Computational studies, such as MP2/6-31G** calculations, have shown that the 1H-tautomer of the parent indazole is generally more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This thermodynamic preference is a critical consideration in understanding reaction mechanisms, as the dominant tautomer will likely be the primary reacting species.
The table below presents a hypothetical summary of transition state energies for a proposed synthetic pathway to an indazole derivative, illustrating the type of data generated from computational studies.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| N-arylation | TS1 | 25.3 |
| C-H Activation | TS2 | 30.1 |
| Reductive Elimination | TS3 | 15.8 |
This table is illustrative and does not represent experimentally verified data for 1-propyl-1H-indazole-6-carbaldehyde.
Computational methods are highly effective in predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to forecast how the molecule will behave in a chemical reaction.
One of the most common approaches involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
DFT calculations can be used to determine these and other quantum chemical parameters, such as electronegativity (χ), global hardness (η), and global softness (S), which provide further insights into the molecule's reactivity. researchgate.net For instance, a molecule with a high HOMO energy and low LUMO energy (a small energy gap) is considered "soft" and is typically more reactive. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the indazole ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
The following table showcases hypothetical quantum chemical parameters for this compound, calculated using DFT.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 4.15 |
| Global Hardness (η) | 2.35 |
| Global Softness (S) | 0.43 |
This table is illustrative and does not represent experimentally verified data.
These computational predictions of reactivity and selectivity are invaluable for designing new synthetic strategies and for understanding the outcomes of reactions involving this compound. researchgate.net
Solvent Effects and Environmental Considerations in Theoretical Models
The surrounding environment, particularly the solvent, can significantly influence the course and outcome of a chemical reaction. Therefore, incorporating solvent effects into theoretical models is crucial for obtaining accurate and realistic computational results.
The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent in quantum chemical calculations. mdpi.com In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. This approach allows for the calculation of molecular properties and reaction energetics in a more realistic, solution-phase environment.
For instance, the tautomeric equilibrium of indazoles can be influenced by the polarity of the solvent. Theoretical calculations incorporating the PCM model can predict how the relative stabilities of the 1H- and 2H-tautomers of this compound might change in different solvents. mdpi.com Similarly, the energy barriers for reaction transition states can be significantly altered by solvent stabilization or destabilization, thus affecting reaction rates and selectivity.
Environmental considerations, from a theoretical standpoint, often involve assessing the potential for a molecule to interact with biological systems or to persist in the environment. While direct toxicity prediction is a complex field, computational methods can provide initial insights. For example, calculations of properties like the octanol-water partition coefficient (logP) can be performed to estimate a compound's hydrophobicity, which is a key factor in its environmental fate and biological uptake.
The table below illustrates how a key property like the HOMO-LUMO gap might be predicted to change in different solvent environments using a theoretical model like PCM.
| Solvent | Dielectric Constant | Calculated HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 4.70 |
| Dichloromethane | 8.93 | 4.65 |
| Ethanol | 24.55 | 4.62 |
| Water | 80.1 | 4.60 |
This table is illustrative and does not represent experimentally verified data for this compound.
By integrating solvent effects and other environmental factors into computational models, a more comprehensive and accurate understanding of the chemical behavior of this compound can be achieved.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N) for Indazole Derivatives
The characterization of indazole derivatives is routinely accomplished using a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each of these nuclei offers a unique window into the molecular structure.
¹H NMR: Proton NMR is fundamental for identifying the number and type of hydrogen atoms in a molecule. For indazole derivatives, the chemical shifts of the aromatic protons provide insights into the substitution pattern on the bicyclic ring system. nih.gov The protons of the propyl group on the indazole nitrogen would exhibit characteristic signals, with their multiplicity and coupling constants revealing their connectivity. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic environment and the position of substituents. nih.gov For 1-propyl-1H-indazole-6-carbaldehyde, distinct signals would be expected for the propyl carbons, the aromatic carbons of the indazole ring, and the carbonyl carbon of the aldehyde group.
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for probing the electronic structure of nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms in the pyrazole (B372694) ring of the indazole system can help to distinguish between different isomers and tautomers. nih.gov
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) and Multiplicities |
|---|---|
| ¹H NMR | Aldehyde proton (singlet), Aromatic protons (multiplets), Propyl group protons (triplet, sextet, triplet) |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Propyl group carbons |
| ¹⁵N NMR | Indazole nitrogen atoms |
Note: Specific chemical shift values require experimental determination or high-level computational modeling.
Advanced NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
To establish the precise connectivity of atoms and the three-dimensional structure of a molecule, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propyl group, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with their directly attached carbon atoms. This is crucial for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is instrumental in piecing together the entire molecular structure by showing, for instance, the correlation between the propyl group protons and the nitrogen-bearing carbon of the indazole ring, as well as correlations from the aldehyde proton to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and the conformation of flexible parts of the molecule, such as the orientation of the propyl group relative to the indazole ring.
Solid-State NMR Applications in Structural Research
While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov For indazole derivatives, ssNMR can be used to study polymorphism (the existence of different crystal forms), which can have significant implications for the physical properties of the compound. It can also provide insights into intermolecular interactions within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₁₂N₂O.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Calculated Exact Mass | 188.09496 |
| Observed Exact Mass (Hypothetical) | 188.0950 (example) |
Fragmentation Pathways and Isomeric Differentiation
In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to distinguish between isomers. For this compound, characteristic fragmentation would likely involve the loss of the propyl group, the aldehyde group, or parts of the indazole ring system. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. nih.gov For instance, the cleavage of the bond between the propyl group and the indazole nitrogen would result in a prominent fragment ion corresponding to the indazole-6-carbaldehyde core.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of a compound. While specific experimental spectra for this compound are not extensively documented in the literature, a detailed analysis of the closely related compound, 1H-indazole-3-carbaldehyde, provides significant insight into the expected vibrational modes. researchgate.net
The vibrational spectrum of an indazole carbaldehyde is dominated by the characteristic frequencies of the indazole ring and the aldehyde functional group. The study of 1H-indazole-3-carbaldehyde, which combines experimental FT-IR and FT-Raman spectroscopy with Density Functional Theory (DFT) calculations, allows for a reliable assignment of the observed vibrational bands. researchgate.net
Key vibrational modes for the indazole core include the N-H stretching vibration, typically observed as a strong band in the IR spectrum, and various C-H and C=C stretching vibrations of the aromatic system. The carbaldehyde group is characterized by a strong C=O stretching band, which is a prominent feature in the IR spectrum. The position of this band can be influenced by electronic effects and intermolecular interactions, such as hydrogen bonding. researchgate.net
The table below summarizes the key vibrational frequencies observed for 1H-indazole-3-carbaldehyde, which are expected to be comparable to those of this compound, with minor shifts anticipated due to the difference in the substitution pattern (6-carbaldehyde vs. 3-carbaldehyde) and the presence of the N-propyl group.
Table 1: Selected Vibrational Frequencies for 1H-indazole-3-carbaldehyde
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3100-3000 | Aromatic C-H stretching | IR, Raman |
| ~2820 | C-H stretching of aldehyde | IR |
| ~1680 | C=O stretching of aldehyde | IR |
| ~1620-1450 | C=C stretching of indazole ring | IR, Raman |
| ~1380 | C-H in-plane bending | IR, Raman |
Data derived from the analysis of 1H-indazole-3-carbaldehyde. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the crystallographic analysis of related N-substituted indazole derivatives offers valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov
The regioselective alkylation of the indazole scaffold can be challenging, often yielding a mixture of N-1 and N-2 substituted isomers. nih.gov X-ray crystallography is instrumental in unambiguously assigning the regiochemistry of such products. nih.gov Studies on various N-alkylated indazoles have revealed common structural motifs. The indazole ring is typically planar, and the crystal packing is often dominated by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
For instance, in the crystal structure of (1H-indazol-1-yl)methanol derivatives, the molecules are linked by hydrogen bonds, forming extended supramolecular networks. nih.gov The presence of the propyl group at the N-1 position and the carbaldehyde at the C-6 position in the target molecule would likely influence the specific packing arrangement, potentially leading to the formation of C-H···O or other weak non-covalent interactions.
The table below presents crystallographic data for a related indazole derivative to illustrate the type of information obtained from an X-ray diffraction study.
Table 2: Illustrative Crystallographic Data for a Substituted Indazole
| Parameter | Value |
|---|---|
| Compound | (1H-indazol-1-yl)methanol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.373(1) |
| b (Å) | 13.345(3) |
| c (Å) | 10.088(2) |
| β (°) | 98.68(3) |
| V (ų) | 714.4(3) |
Data for (1H-indazol-1-yl)methanol, a structurally related compound. nih.gov
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical characterization of chiral molecules. This compound itself is not chiral and therefore would not exhibit a CD or VCD spectrum. However, this section is applicable to chiral derivatives of the compound.
The introduction of a chiral center, for example, by modification of the propyl group or by the addition of a chiral auxiliary, would render the molecule optically active. In such cases, ECD and VCD could be used to determine the absolute configuration of the stereocenters. The synthesis of chiral indazole compounds has been reported, highlighting the potential for creating optically active derivatives of the title compound. google.com
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the electronic transitions within the chiral molecule. VCD, the vibrational counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light, offering stereochemical information from the vibrational transitions of the molecule. The chiroptical properties of thin films of chiral imidazole (B134444) derivatives have been studied, demonstrating the utility of these techniques in characterizing chiral heterocyclic compounds. rsc.org
To date, no specific ECD or VCD data for chiral derivatives of this compound are available in the literature. The application of these techniques would be a crucial step in the characterization of any newly synthesized chiral analogs.
Role of 1 Propyl 1h Indazole 6 Carbaldehyde As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The aldehyde functional group of 1-propyl-1H-indazole-6-carbaldehyde is a key feature that allows it to serve as a precursor for the construction of more elaborate heterocyclic systems. Aldehydes are highly reactive and participate in a wide array of chemical reactions, making this compound a valuable starting material.
For instance, the aldehyde can undergo condensation reactions with various nucleophiles to form larger, more complex structures. Reactions with amines can yield imines or, under reductive conditions, secondary amines. Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel-type reactions, can lead to the formation of new carbon-carbon double bonds, which can then be used in subsequent cyclization reactions to build fused ring systems.
While specific examples for the 1-propyl derivative are not extensively documented in public literature, the parent compound, 1H-indazole-6-carbaldehyde, is recognized as a key intermediate in organic synthesis. chemimpex.com The principles of its reactivity can be extended to its N-propylated analogue. The general reactivity of pyrazole-4-carbaldehydes, which are structurally related, as versatile precursors for various pyrazole-fused heterocyclic systems further supports the potential of this compound in similar transformations.
Scaffold for Derivatization towards Advanced Organic Molecules
The this compound molecule can be viewed as a scaffold that can be systematically modified to generate a library of advanced organic molecules. The indazole nucleus itself is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. nih.gov
The derivatization of this scaffold can be achieved through various reactions targeting the aldehyde group. Some examples of these transformations include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a new functional group for amide bond formation or esterification.
Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for the introduction of a wide variety of substituents.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde leads to the formation of secondary alcohols, introducing new carbon frameworks.
A patent for related indazole derivatives highlights their potential as CB1 agonists for treating conditions like pain, rheumatoid arthritis, and osteoarthritis. google.com This suggests that derivatives of the 1-propyl-1H-indazole scaffold could be of interest in medicinal chemistry.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Grignard Reaction | RMgBr | Secondary Alcohol |
| Knoevenagel Condensation | CH₂(CN)₂ | α,β-Unsaturated Nitrile |
Utility in Methodological Development for Organic Synthesis
New methods in organic synthesis are often tested on a variety of substrates to demonstrate their scope and limitations. This compound, with its distinct functional groups, presents itself as a suitable candidate for such methodological studies.
For example, new catalytic systems for aldehyde transformations could be evaluated using this compound. The presence of the indazole ring, with its two nitrogen atoms, could also influence the outcome of metal-catalyzed reactions, providing insights into ligand effects or catalyst poisoning.
The development of C-H activation and direct arylation reactions is a significant area of research in organic synthesis. mdpi.com While often challenging at the C3 position of indazoles, the development of new methodologies could potentially be explored on substrates like this compound to functionalize other positions on the ring system. mdpi.com The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, demonstrating the ongoing efforts to develop new synthetic routes to functionalized indazoles. beilstein-journals.org
Application in the Design of Fluorescent Probes and Research Tools
Indazole and its derivatives are known to exhibit fluorescence properties. The electronic structure of the bicyclic aromatic system gives rise to absorption and emission of light in the ultraviolet and visible regions. The aldehyde group at the 6-position of this compound can be chemically modified to create novel fluorescent probes.
By reacting the aldehyde with specific recognition moieties, it is possible to design probes that change their fluorescence properties upon binding to a target analyte. For example, condensation with a hydrazine (B178648) derivative could yield a hydrazone that acts as a chemosensor for metal ions. The fluorescence of the indazole core could be quenched in the free probe and restored upon binding to the target, providing a "turn-on" fluorescent response.
While direct application of this compound in this area is not yet prominent in the literature, the fundamental photophysical properties of the indazole scaffold make it an attractive platform for the development of new research tools.
Table 2: Chemical and Physical Properties of the Parent Compound, 1H-Indazole-6-carboxaldehyde
| Property | Value |
|---|---|
| CAS Number | 669050-69-5 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Powder |
| Melting Point | 181-185 °C |
Data for the parent compound 1H-Indazole-6-carboxaldehyde. sigmaaldrich.comsigmaaldrich.com
Methodological Advancements and Future Research Directions in Functionalized Indazole Chemistry
Development of Novel and Efficient Synthetic Strategies for Indazole-Carbaldehydes
The synthesis of the indazole core and the introduction of functional groups like the carbaldehyde moiety have been the focus of extensive research, moving from classical methods to more efficient, modern catalytic approaches. benthamdirect.com
A notable strategy involves the transformation of other heterocyclic systems. For instance, a general method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of variously substituted indoles. nih.gov This reaction proceeds through the formation of an oxime intermediate, followed by ring-opening and subsequent ring-closure to yield the indazole-carbaldehyde. nih.gov While this specifically yields 3-carbaldehydes, it showcases the utility of ring transformation reactions.
Transition metal-catalyzed reactions, particularly those involving C-H bond activation and annulation, have revolutionized the synthesis of functionalized indazoles. benthamdirect.comnih.gov Rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent coupling with aldehydes provides a direct, one-step synthesis of N-aryl-2H-indazoles. acs.org Similarly, cost-effective cobalt(III) catalysts have been developed for the convergent synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes. nih.gov These C-H functionalization cascades offer high efficiency and broad substrate scope, representing a powerful tool for constructing complex indazole derivatives. nih.govnih.gov
Multi-component reactions (MCRs) provide an efficient pathway to indazole scaffolds from simple precursors. A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a well-established method for synthesizing 2H-indazoles. organic-chemistry.org Furthermore, an efficient route to 1-aryl-1H-indazoles has been developed from substituted acetophenones or benzaldehydes via the formation of an arylhydrazone, followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This has been optimized into a one-pot domino process, enhancing synthetic efficiency. nih.gov
The table below summarizes some modern synthetic approaches applicable to the formation of functionalized indazole-carbaldehydes.
| Synthetic Strategy | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |
| C-H Activation/Annulation | Azobenzenes, Aldehydes | Rh(III) or Co(III) complexes | High efficiency, one-step process, broad scope | acs.orgnih.gov |
| Nitrosation/Ring Transformation | Substituted Indoles | Nitrosating agents (e.g., NaNO₂) | Direct access to 1H-indazole-3-carboxaldehydes | nih.gov |
| Three-Component Reaction | 2-Bromobenzaldehydes, Amines, NaN₃ | Copper(I) oxide nanoparticles | One-pot, ligand-free, uses green solvent (PEG) | organic-chemistry.org |
| Domino SNAr Cyclization | 2-Fluoro-5-nitrobenzaldehyde, Hydrazines | Base (e.g., K₂CO₃) | One-pot domino process, good yields | nih.gov |
| Reduction of Weinreb Amides | Indazole-Weinreb amides | LiAlH₄ | Versatile pathway to 3-formylindazoles | researchgate.net |
Exploration of New Reactivity Pathways and Functional Group Interconversions
The carbaldehyde group on the indazole ring, as seen in 1-propyl-1H-indazole-6-carbaldehyde, is a versatile handle for a wide array of functional group interconversions (FGIs). youtube.com These transformations are crucial for elaborating the core structure into more complex target molecules.
The aldehyde can undergo standard transformations such as oxidation to a carboxylic acid, reduction to a primary alcohol, or reductive amination to form various amines. youtube.com It can also participate in condensation reactions, for example, with primary amines to form imine intermediates, which are pivotal in certain synthetic cascades for building the indazole ring itself. acs.org
Beyond the aldehyde, the indazole ring itself offers multiple sites for functionalization. The nitrogen atoms of the pyrazole (B372694) moiety are common sites for alkylation or arylation, with regioselectivity between the N1 and N2 positions being a persistent synthetic challenge. wuxibiology.comrsc.orgnih.gov The development of selective alkylation methods is therefore a significant area of research. wuxibiology.comrsc.org Direct catalytic C-H functionalization is another powerful tool for installing substituents onto the carbocyclic ring of the indazole, enhancing its structural diversity. scilit.com The [3+2] cycloaddition reaction between arynes and diazo compounds is another important pathway, which can lead to various 1H- and 3H-indazoles depending on the reaction conditions and the nature of the substituents. organic-chemistry.orgorgsyn.org
Integration of Computational Chemistry for Predictive Synthesis and Mechanism Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of reactions involving indazoles. pnrjournal.com DFT calculations are frequently employed to elucidate complex reaction mechanisms, rationalize observed regioselectivity, and guide the development of new synthetic methods. nih.govfao.org
DFT calculations have also been instrumental in understanding the mechanisms of catalytic cycles. In a rhodium-catalyzed synthesis of 2H-indazoles, mechanism experiments combined with DFT calculations suggested a distinctive cascade involving C(aryl)-H bond metalation and C(aldehyde)-H bond insertion. researchgate.net Similarly, in an iodine-mediated synthesis, DFT calculations revealed a radical chain mechanism. nih.gov These computational insights allow chemists to move beyond empirical optimization and toward rational catalyst and reaction design for synthesizing specific targets like this compound.
| Application of Computational Chemistry | Method | Insight Gained | Reference(s) |
| Reaction Mechanism Elucidation | DFT | Identified associative mechanism for nucleophilic addition. | fao.org |
| Regioselectivity Prediction | QM/DFT | Explained N2-selectivity in alkylation by analyzing tautomer stability and activation energies. | wuxibiology.comrsc.org |
| Catalytic Cycle Analysis | DFT | Confirmed radical chain mechanisms and cascade sequences in metal-catalyzed reactions. | nih.govresearchgate.net |
| Reactivity Comparison | DFT | Explained reactivity differences between indazole and indole (B1671886) electrophiles. | pnrjournal.com |
Prospects for Stereoselective and Catalytic Approaches in Indazole-Carbaldehyde Synthesis
The development of catalytic methods has been a major driver of progress in indazole synthesis, enhancing both efficiency and selectivity. bohrium.combenthamdirect.com Transition metals such as palladium, rhodium, copper, and cobalt are at the heart of many modern synthetic strategies. nih.govresearchgate.net A key future direction is the development of stereoselective catalytic processes. While the synthesis of an achiral molecule like this compound does not require stereocontrol, many biologically active indazole derivatives are chiral.
Recent breakthroughs demonstrate the potential for high enantioselectivity. For example, a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper-hydride (CuH) catalysis in an allylation reaction. pnrjournal.com This work underscores the potential for developing catalytic asymmetric methods for other types of C-C bond formations on the indazole scaffold.
Future research will likely focus on expanding the toolbox of catalytic reactions. This includes designing new ligands to control stereoselectivity, exploring the utility of earth-abundant and less-toxic metal catalysts like cobalt and copper to replace more expensive precious metals like rhodium and palladium, nih.gov and developing novel catalytic cycles that can construct the functionalized indazole core in a single, atom-economical step.
Expanding the Scope of Green Chemistry in Indazole Research
The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to create more sustainable and environmentally benign processes. rsc.org This involves several key strategies.
One major focus is the use of greener solvents. Polyethylene glycol (PEG), a biodegradable and low-toxicity solvent, has been successfully used in the copper-catalyzed three-component synthesis of 2H-indazoles. organic-chemistry.orgacs.org Water has also been employed as a solvent for the metal-free fluorination of 2H-indazoles. organic-chemistry.org
Another approach is the use of alternative energy sources to drive reactions. Ultrasound irradiation has been used in conjunction with a natural, biodegradable catalyst (lemon peel powder) for the synthesis of 1H-indazoles, offering good yields in short reaction times. researchgate.net Visible-light-induced photochemistry presents a metal-free and environmentally friendly method for the reductive cyclization of ortho-carbonyl-substituted azobenzenes to yield indazoles. rsc.org
| Green Chemistry Approach | Example Application | Benefit | Reference(s) |
| Sustainable Solvents | Using Polyethylene Glycol (PEG) or water instead of traditional organic solvents. | Reduced toxicity and environmental impact. | organic-chemistry.orgacs.org |
| Alternative Energy Sources | Employing visible light or ultrasound irradiation. | Metal-free conditions, reduced reaction times. | rsc.orgresearchgate.net |
| Recyclable Catalysts | CuO nanoparticles on activated carbon. | Catalyst can be recovered and reused, reducing waste. | acs.org |
| One-Pot/MCRs | Three-component synthesis of 2H-indazoles. | Increased efficiency, reduced waste from intermediate purifications. | organic-chemistry.orgacs.orgresearchgate.net |
| Electrosynthesis | Synthesis of 1H-indazole N-oxides. | Mild conditions, high selectivity, avoids harsh chemical oxidants/reductants. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
